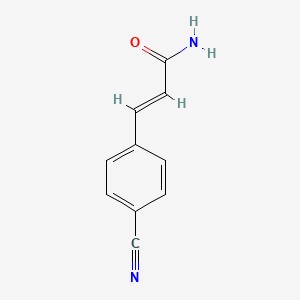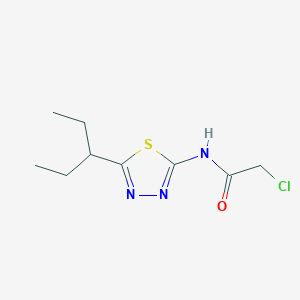![molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
1-[(5-Bromopyridin-3-yl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyridin-3-yl)carbonyl]azepane, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPCA is a heterocyclic compound that belongs to the azepane family, and its unique chemical structure makes it an attractive candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the progression and metastasis of cancer cells. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory properties, and potential neuroprotective effects. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of HDAC6 and MMPs, which are involved in cancer progression and metastasis. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. However, one limitation of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are many future directions for the research and development of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane. One future direction is the exploration of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more efficient synthesis methods for 1-[(5-Bromopyridin-3-yl)carbonyl]azepane could make it more accessible for research and development. Another future direction is the investigation of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in combination with other drugs or therapies to enhance its efficacy. Overall, the potential applications of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in drug discovery and development make it an exciting area of research for the scientific community.
Méthodes De Synthèse
1-[(5-Bromopyridin-3-yl)carbonyl]azepane can be synthesized using a variety of methods, including the reaction of 5-bromonicotinic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 5-bromonicotinoyl chloride with 1-azepanamine. The synthesis of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is a multistep process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of certain enzymes, such as HDAC6 and MMPs, which are involved in cancer progression and metastasis. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
azepan-1-yl-(5-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSILIDRNTOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-3-yl)carbonyl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)



![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
